1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinolinone core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the quinolinone core with benzyl halides in the presence of a base.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethyl halides and a suitable base.
Sulfonylation: The final step involves the sulfonylation of the quinolinone derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinolinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit enzymes involved in key biological processes.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction pathways: The compound could affect various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one: Lacks the ethoxy group.
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one: Lacks the benzyl group.
1-Benzyl-6-ethoxy-1,4-dihydroquinolin-4-one: Lacks the sulfonyl group.
Uniqueness
1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to the presence of all three functional groups (benzyl, ethoxy, and sulfonyl) on the quinolinone core. This combination of functional groups may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-benzyl-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-3-31-20-11-14-23-22(15-20)25(27)24(17-26(23)16-18-7-5-4-6-8-18)32(28,29)21-12-9-19(30-2)10-13-21/h4-15,17H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFQHPEXAKPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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